molecular formula C6H4BrClS B1531213 2-Bromo-6-chlorobenzenethiol CAS No. 1263376-31-3

2-Bromo-6-chlorobenzenethiol

Cat. No. B1531213
CAS RN: 1263376-31-3
M. Wt: 223.52 g/mol
InChI Key: AOARFDRBHAFFOX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-chlorobenzenethiol consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a thiol group . The exact spatial arrangement of these substituents could be determined using techniques such as X-ray crystallography .

Scientific Research Applications

Infrared Spectroscopy

2-Bromo-6-chlorobenzenethiol: can be used in infrared (IR) spectroscopy, a technique based on molecular vibrational transitions. This compound’s IR spectral data can provide insights into its molecular structure and interactions with solvents. The polarity of the solvent can influence the IR spectra due to the interaction between the solvent and the compound, known as the solvent effect .

Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, derivatives of benzaldehyde, which share a similar structure with 2-Bromo-6-chlorobenzenethiol , are utilized. These derivatives can be designed to increase the oxygen affinity of human hemoglobin and inhibit sickle erythrocytes. Additionally, they can be used to create substituted chalcones that exhibit antibacterial, antitumor, anti-inflammatory, antifungal, antimicrobial, and antioxidant properties .

Regioselective Arylation

2-Bromo-6-chlorobenzenethiol: may be employed in regioselective arylation processes. Aryl bromides like this compound demonstrate potential in palladium-catalyzed arylation, allowing for the modification of the regioselectivity of the arylation of thiophene derivatives, favoring specific carbon positions.

Solvent Effect Studies

The compound’s interaction with various solvents can be studied to understand the solvent effect on its properties. This is crucial for determining the influence of solvents on the IR and Raman spectra of the compound, which can be essential for its applications in spectroscopy and analysis .

Coordination Chemistry

Benzaldehyde derivatives are used as ligands in metal coordination chemistry. Given the structural similarity, 2-Bromo-6-chlorobenzenethiol could potentially serve as a ligand, forming complexes with metals that could have catalytic or pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-Bromo-6-chlorobenzenethiol is not clear as it is likely dependent on the specific chemical context in which it is used. As a thiol, it may participate in reactions involving the formation or cleavage of sulfur-containing bonds .

Safety and Hazards

While specific safety data for 2-Bromo-6-chlorobenzenethiol is not available, compounds containing bromine and chlorine atoms can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

2-bromo-6-chlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOARFDRBHAFFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chlorobenzenethiol

CAS RN

1263376-31-3
Record name 2-bromo-6-chlorobenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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